

# Application Notes and Protocols for Catalysis with Zinc 2-Aminobenzenethiolate

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## Compound of Interest

Compound Name: zinc 2-aminobenzenethiolate

Cat. No.: B082519

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These application notes provide a comprehensive overview of the experimental setup for catalysis utilizing **zinc 2-aminobenzenethiolate** and related zinc aminothioliolate complexes. The protocols detailed below are designed to serve as a foundational guide for researchers exploring the catalytic potential of this class of compounds in organic synthesis.

## Introduction

Zinc-based catalysts are gaining prominence in organic chemistry due to their low toxicity, cost-effectiveness, and unique catalytic activities. Zinc aminothioliolate complexes, in particular, offer a versatile platform for a range of catalytic transformations, including polymerization and cross-coupling reactions. The combination of a soft thiol donor and a hard amine donor on the same ligand framework allows for fine-tuning of the electronic and steric properties of the zinc center, influencing its catalytic performance. This document outlines the synthesis of a representative zinc aminothioliolate complex and its application in a model catalytic cross-coupling reaction.

## Synthesis of Bis(2-aminobenzenethiolato)zinc(II)

This protocol describes the synthesis of a representative **zinc 2-aminobenzenethiolate** complex.

Materials:

- 2-Aminobenzenethiol
- Zinc acetate dihydrate  $[\text{Zn}(\text{OAc})_2 \cdot 2\text{H}_2\text{O}]$
- Methanol (anhydrous)
- Diethyl ether (anhydrous)
- Schlenk flask and line
- Magnetic stirrer and stir bar
- Cannula
- Filter funnel and filter paper

#### Experimental Protocol:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzenethiol (2.0 mmol, 250 mg) in anhydrous methanol (20 mL) in a Schlenk flask equipped with a magnetic stir bar.
- In a separate Schlenk flask, dissolve zinc acetate dihydrate (1.0 mmol, 220 mg) in anhydrous methanol (10 mL).
- Slowly add the zinc acetate solution to the 2-aminobenzenethiol solution at room temperature with vigorous stirring.
- A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 4 hours.
- After 4 hours, collect the solid product by filtration under inert atmosphere.
- Wash the collected solid with anhydrous methanol (2 x 5 mL) and then with anhydrous diethyl ether (2 x 5 mL) to remove any unreacted starting materials.
- Dry the product under vacuum to yield the bis(2-aminobenzenethiolato)zinc(II) complex as a solid.

- Characterize the complex using appropriate analytical techniques (e.g., FT-IR,  $^1\text{H}$  NMR, elemental analysis).

Quantitative Data for Synthesis:

Reagent	Molar Mass (g/mol)	Amount (mmol)	Mass (mg)	Volume (mL)
2-Aminobenzenethiol	125.19	2.0	250	-
Zinc acetate dihydrate	219.51	1.0	220	-
Methanol (solvent)	-	-	-	30
Diethyl ether (washing)	-	-	-	10

## Catalytic Application: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the use of the synthesized bis(2-aminobenzenethiolato)zinc(II) complex as a catalyst in a model Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid.

Materials:

- Bis(2-aminobenzenethiolato)zinc(II) catalyst
- Aryl halide (e.g., 4-bromotoluene)
- Arylboronic acid (e.g., phenylboronic acid)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )

- Toluene (anhydrous)
- Deionized water
- Schlenk tube
- Magnetic stirrer and stir bar
- Heating block or oil bath
- Thin Layer Chromatography (TLC) plate
- Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

#### Experimental Protocol:

- To a Schlenk tube containing a magnetic stir bar, add the bis(2-aminobenzenethiolato)zinc(II) catalyst (0.05 mmol, 5 mol%).
- Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- Under an inert atmosphere, add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.
- Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS.
- After completion of the reaction (typically 12-24 hours), cool the reaction mixture to room temperature.
- Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

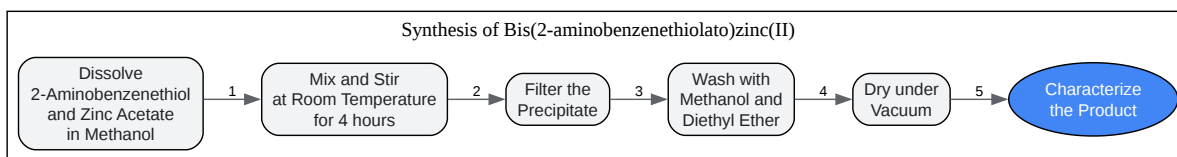
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Quantitative Data for Catalysis:

Component	Role	Molar Ratio	Amount (mmol)	Catalyst Loading (mol%)
Bis(2-aminobenzenethiolato)zinc(II)	Catalyst	0.05	0.05	5
4-Bromotoluene	Substrate	1.0	1.0	-
Phenylboronic acid	Reagent	1.2	1.2	-
Potassium carbonate	Base	2.0	2.0	-
Toluene	Solvent	-	-	-
Water	Co-solvent	-	-	-

## Visualizations

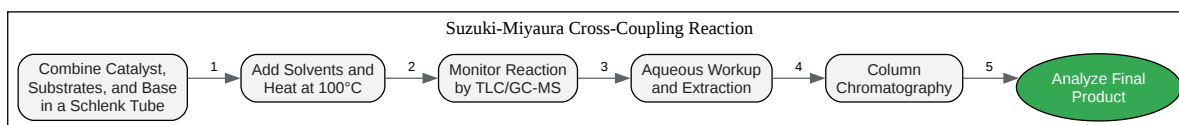
Diagram of the Experimental Workflow for Catalyst Synthesis:



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Caption: Workflow for the synthesis of the zinc catalyst.

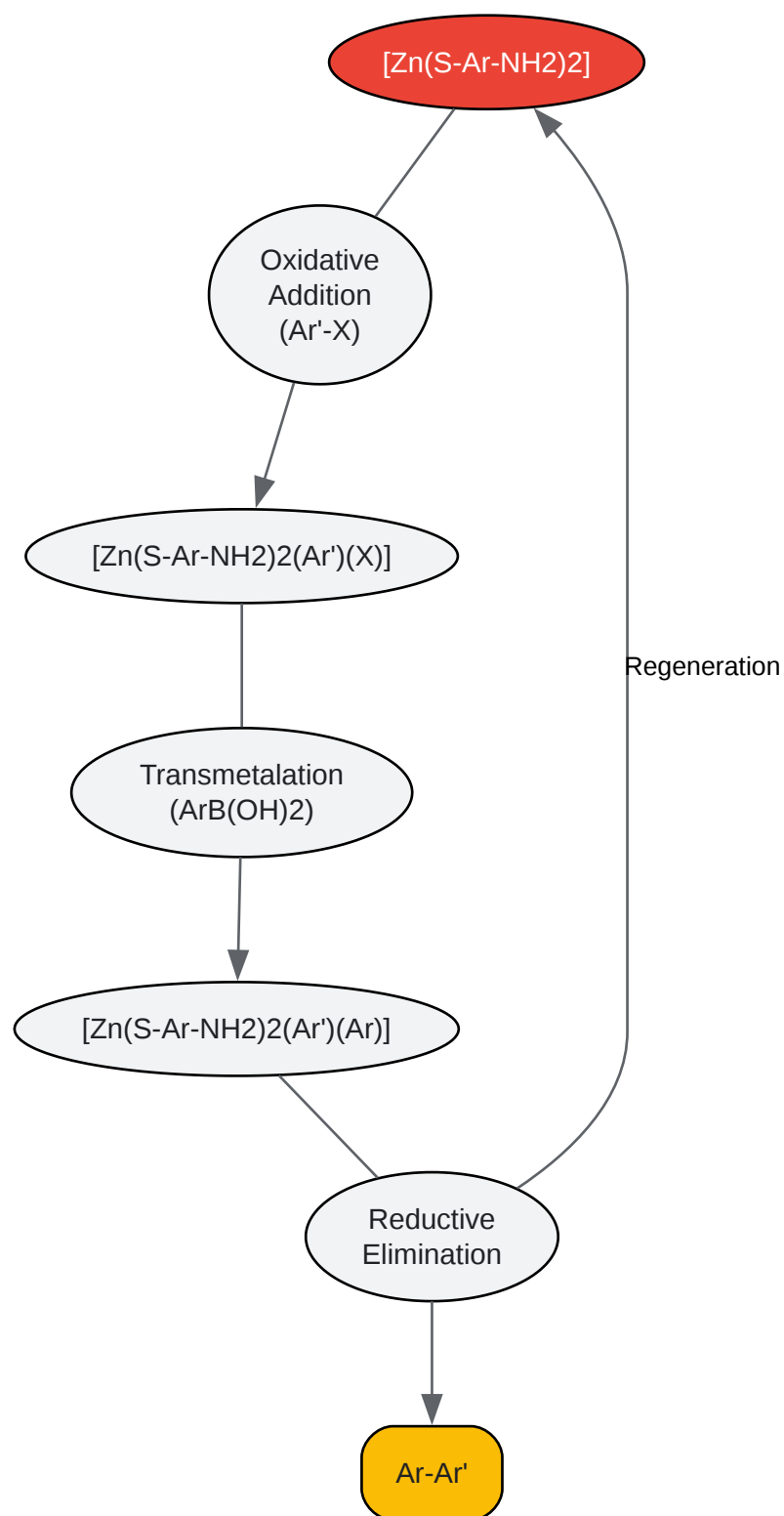
Diagram of the Catalytic Reaction Workflow:



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Caption: Workflow for the catalytic cross-coupling reaction.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling:



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